C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

Description

The exact mass of the compound C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

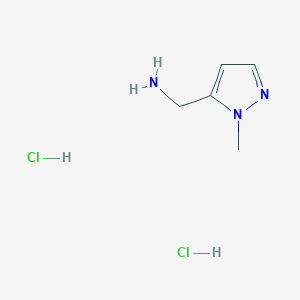

(2-methylpyrazol-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-8-5(4-6)2-3-7-8;;/h2-3H,4,6H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDXCPXZDTYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-87-9 |

Source

|

| Record name | 1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unambiguous Structure Elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride: An In-depth Technical Guide

Introduction: The Criticality of Precise Molecular Architecture

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of scientific rigor. C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, a heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry due to the versatile nature of the pyrazole scaffold.[1][2] The biological activity of such molecules is intrinsically linked to their precise atomic arrangement. Therefore, a robust and multi-faceted approach to structure elucidation is not merely a procedural step but a critical determinant of a research program's success. This guide provides a comprehensive, field-proven framework for the definitive structural characterization of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, leveraging a suite of modern analytical techniques.

The primary challenge in the structural analysis of this molecule lies in the unambiguous assignment of the substituents on the pyrazole ring and the confirmation of the dihydrochloride salt form. This guide will detail a logical workflow, from fundamental analysis to advanced spectroscopic and crystallographic techniques, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Workflow for Structure Elucidation

A sequential and integrated analytical approach is paramount for an efficient and accurate structure determination. The following workflow outlines the logical progression of experiments, where each step provides complementary information to build a complete structural picture.

Caption: A logical workflow for the structure elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

Elemental Analysis (CHN)

Rationale: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen. This is a fundamental first step to verify the atomic constituents of the synthesized molecule and its purity. For a dihydrochloride salt, the theoretical percentages are calculated for the entire formula unit, including the two molecules of HCl.

Expected Data:

| Element | Theoretical % for C₅H₁₁N₃·2HCl |

| Carbon (C) | 30.32% |

| Hydrogen (H) | 6.61% |

| Nitrogen (N) | 21.21% |

Protocol:

-

A precisely weighed sample (2-3 mg) of the dried compound is combusted in a high-oxygen environment.

-

The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

-

The experimental percentages are compared against the theoretical values to confirm the empirical formula.

High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and salt compounds. It allows for the determination of the molecular weight of the free base by observing the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Expected Data:

| Ion | Theoretical m/z for C₅H₁₁N₃ |

| [M+H]⁺ | 126.1026 |

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or water.

-

Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode. The observed accurate mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the theoretical value.[3]

Part 2: Spectroscopic Characterization - Unveiling the Molecular Framework

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, key vibrational bands for the amine salt, aromatic C-H, and C=N bonds are expected. The broad absorption band for the N-H stretching in the amine hydrochloride is a characteristic feature.[4]

Expected Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | N-H stretch (from -NH₃⁺) |

| ~3100 | Aromatic C-H stretch (pyrazole ring) |

| ~2950 | Aliphatic C-H stretch (methyl groups) |

| ~1600 | C=N stretch (pyrazole ring) |

| ~1550 | N-H bend (from -NH₃⁺) |

Protocol:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall connectivity of the molecule.

Expected NMR Data (in D₂O, chemical shifts are approximate):

| Signal | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations |

| Pyrazole H-4 | ~6.5 | ~105 | C-3, C-5 |

| Pyrazole H-5 | ~7.8 | ~130 | C-3, C-4, N-CH₃ |

| -CH₂- | ~4.2 | ~45 | C-3, Pyrazole C-4 |

| N-CH₃ | ~3.9 | ~40 | Pyrazole C-3, Pyrazole C-5 |

NMR Correlation Diagram:

Caption: Expected 2D NMR correlations for C-(2-Methyl-2H-pyrazol-3-yl)-methylamine.

Protocol:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Process and analyze the spectra to assign all signals and confirm the molecular structure.

Part 3: Definitive Confirmation - Single-Crystal X-ray Crystallography

Rationale: While spectroscopic methods provide powerful evidence for the molecular structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[6][7] This technique can definitively confirm the connectivity, stereochemistry, and the presence of the chloride counter-ions, thus validating the dihydrochloride salt form.

Protocol:

-

Grow suitable single crystals of the compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount a single crystal on a goniometer and place it in the X-ray beam of a diffractometer.[8]

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure using appropriate software to obtain the final molecular structure, including bond lengths, bond angles, and crystal packing information.

Conclusion: A Self-Validating Approach to Structural Integrity

The comprehensive structure elucidation of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride is achieved through a synergistic application of analytical techniques. Elemental analysis and high-resolution mass spectrometry confirm the molecular formula. FT-IR spectroscopy identifies the key functional groups, particularly the amine hydrochloride. A full suite of 1D and 2D NMR experiments establishes the precise connectivity of the molecular framework. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous three-dimensional structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides a solid foundation for further research and development activities involving this promising molecule.

References

-

Chem-Impex. 2H-Pyrazol-3-yl-methylamine hydrochloride. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]

-

PubChem. 2-Methyl-2H-pyrazol-3-ylamine. [Link]

-

Al-Majedy, Y. K., et al. (2020). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry, 2020, 8870383. [Link]

-

Royal Society of Chemistry. (2019). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]

-

Journal of Chromatographic Science. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Semantic Scholar. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. [Link]

-

Royal Society of Chemistry. (2020). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

ACS Publications. (1966). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography. Analytical Chemistry. [Link]

-

ACS Publications. (2023). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

-

ResearchGate. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

-

PubMed. (2009). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. [Link]

-

ResearchGate. (2016). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]

-

Journal of Chromatographic Science. (1974). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. [Link]

-

Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Bocanegra-Huertas-Castillo/8b58a183d2e96495b462945d8b6716a506540c1e]([Link]

-

ResearchGate. (2015). Crystal and Molecular Structure Analysis of 2-Methylimidazole. [Link]

-

National Institute of Standards and Technology. (2022). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra. [Link]

-

Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

-

MDPI. (2022). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride

Introduction: Strategic Importance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, valued for its versatile biological activities which include anti-inflammatory, analgesic, and anti-cancer properties. The specific compound, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride, represents a key building block for the synthesis of more complex pharmaceutical agents. Its structure, featuring a methylated pyrazole ring and a methylamine substituent, offers multiple points for further chemical modification, making it a valuable intermediate for creating libraries of potential drug candidates. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the rationale behind the chosen methodologies and offering practical, step-by-step protocols for its successful preparation.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (I), suggests a pathway that hinges on the formation of a key aldehyde intermediate. The dihydrochloride salt can be readily formed from the free amine (II) in the final step. The methylamine group on (II) can be installed via the reductive amination of a pyrazole-3-carbaldehyde (III). This aldehyde is, in turn, accessible through the formylation of N-methylated pyrazole (IV), which itself originates from the parent pyrazole heterocycle (V).

Caption: Retrosynthetic pathway for the target compound.

This three-stage approach is strategically sound as it utilizes well-established and high-yielding chemical transformations, allowing for the reliable synthesis and purification of each intermediate.

Stage 1: Synthesis of 2-Methyl-2H-pyrazole

The initial step involves the methylation of the pyrazole ring. The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2 isomers.[1] For this synthesis, achieving a good yield of the desired 2-methyl-2H-pyrazole isomer is crucial.

Methodology: Regioselective N-Methylation

While various methods exist, a common approach involves the deprotonation of pyrazole with a suitable base followed by reaction with a methylating agent. The choice of solvent and counter-ion can influence the regioselectivity of the reaction.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of pyrazole (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and methyl iodide (1.1 eq.) is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The reaction is carefully quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product, typically a mixture of 1-methyl-1H-pyrazole and 2-methyl-2H-pyrazole, is purified by fractional distillation to isolate the desired 2-methyl-2H-pyrazole isomer.

Stage 2: Synthesis of 2-Methyl-2H-pyrazole-3-carbaldehyde

The introduction of a formyl group onto the N-methylated pyrazole ring is most effectively achieved via the Vilsmeier-Haack reaction.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.[5]

Causality Behind the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an excellent choice for this transformation due to its reliability and the electron-rich nature of the pyrazole ring. The N-methyl group enhances the nucleophilicity of the ring, facilitating electrophilic substitution. The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile.

Sources

The Pyrazole Methylamine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

Introduction: The Versatility of the Pyrazole Ring in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for other aromatic systems like benzene and imidazole, have rendered it a "privileged scaffold" in drug design.[1][2] This versatility has led to the development of a multitude of approved drugs containing the pyrazole core, targeting a wide array of clinical conditions from inflammation and cancer to cardiovascular and central nervous system disorders.[1][3][4]

This technical guide focuses specifically on pyrazole methylamine derivatives, a subset of pyrazole-containing compounds that incorporate a methylamine or a related amino group. This addition often enhances interactions with biological targets, improves pharmacokinetic properties, and provides a handle for further chemical modification. We will delve into the key biological targets of these derivatives, the underlying mechanisms of action, and the experimental workflows employed to validate these interactions.

Key Biological Targets and Mechanisms of Action

Pyrazole methylamine derivatives have demonstrated inhibitory activity against a range of important biological targets, primarily within the enzyme and receptor superfamilies. The following sections will explore some of the most significant target classes.

Kinases: Modulating Cellular Signaling Cascades

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[5]

Mechanism of Action: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[6] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. Pyrazole derivatives, including those with aminopyrazole moieties, have been developed as potent CDK inhibitors.[5][6][7][8] They typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of key substrates like the retinoblastoma (Rb) protein.[6] This blockade of Rb phosphorylation halts the cell cycle, often at the G1/S or G2/M transition.[6]

Featured Derivative Class: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have been identified as potent CDK2 inhibitors. Bioisosteric replacement of a phenylsulfonamide moiety with pyrazole derivatives led to compounds with high inhibitory activity against CDK2/cyclin A2.[5]

Experimental Workflow: Validating CDK Inhibition

A typical workflow to validate a novel pyrazole methylamine derivative as a CDK inhibitor would involve a multi-tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Caption: Workflow for validating CDK inhibitors.

Mechanism of Action: The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling.[9] They are involved in hematopoiesis and immune responses.[9] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[9][10] Pyrazole-containing compounds, such as Ruxolitinib, are potent JAK inhibitors that bind to the ATP-binding site of JAK1 and JAK2, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[9][11][12]

Featured Derivative Class: 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been synthesized and optimized as potent JAK2 inhibitors.[11] The introduction of a substituted pyrazole moiety was a key optimization step. Thiazol-2-yl amine has also been explored as a bioisosteric replacement for pyrazol-3-yl amine in the development of selective JAK2 inhibitors.[13]

Mechanism of Action: p38 MAPK is a serine/threonine kinase involved in inflammatory responses.[14][15] It plays a central role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] Pyrazole urea-based compounds have been developed as potent and selective p38 MAPK inhibitors.[16] These inhibitors often bind to a distinct allosteric site, inducing a conformational change that locks the kinase in an inactive state.[16]

Featured Derivative Class: N-pyrazole, N'-aryl ureas are a well-established class of p38 MAPK inhibitors.[16]

Mechanism of Action: AXL is a receptor tyrosine kinase that plays a significant role in tumor growth, metastasis, and drug resistance.[17][18][19] Overexpression of AXL is associated with a poor prognosis in various cancers.[19] 3-aminopyrazole derivatives have been discovered as new, potent, and selective AXL kinase inhibitors.[17] These compounds act as ATP-competitive inhibitors, blocking AXL signaling and thereby inhibiting cancer cell proliferation and invasion.[17]

Featured Derivative Class: 3-aminopyrazole derivatives have shown potent AXL inhibitory activity.[17] Additionally, pyrazole-indazole derivatives have been synthesized as AXL inhibitors.[20]

Mechanism of Action: The Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) are essential for the development and maintenance of the nervous system.[21] Aberrant Trk signaling, often due to gene fusions, is a driver of various cancers.[21][22] Pyrazole-based compounds have been developed as pan-Trk inhibitors, effectively blocking the ATP-binding site and inhibiting downstream signaling pathways like PI3K/MAPK/PLCγ.[22][23]

Featured Derivative Class: Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides have been identified as type-II pan-Trk inhibitors.[23]

Phosphodiesterases (PDEs): Regulating Second Messengers

Mechanism of Action: Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. PDE4 is a particularly attractive target for inflammatory diseases due to its role in modulating the activity of immune cells. PDE4 inhibitors increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators. Pyrazole and pyrazolopyridine derivatives have been developed as potent and selective PDE4 inhibitors.[24][25][26][27][28]

Featured Derivative Class: Pyrazolo[1,5-a]pyridines have been designed as selective PDE4 inhibitors with anti-inflammatory activity.[28]

Cyclooxygenases (COX): Targeting Inflammation and Pain

Mechanism of Action: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several pyrazole-containing compounds, such as celecoxib, phenylbutazone, and metamizole, are well-known COX inhibitors.[1][29] Methylamine pyrazole derivatives have been investigated for their ability to selectively inhibit COX-2, aiming to provide anti-inflammatory effects with reduced gastrointestinal side effects associated with COX-1 inhibition.[30]

Featured Derivative Class: Methylamine pyrazole derivatives have been explored as selective COX-2 inhibitors.[30]

Data Summary: Inhibitory Activities of Pyrazole Derivatives

| Target Class | Specific Target | Representative Pyrazole Derivative Class | Potency Range (IC50/Ki) | Reference |

| Kinases | CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | 5 nM (Ki) | [5] |

| JAK1/2 | 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives | Varies | [11] | |

| p38 MAPK | N-pyrazole, N'-aryl ureas | Varies | [16] | |

| AXL | 3-aminopyrazole derivatives | 1.6 nM (IC50) | [17] | |

| TrkA | Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides | Varies | [23] | |

| Phosphodiesterases | PDE4 | Pyrazolo[1,5-a]pyridines | Varies | [28] |

| Cyclooxygenases | COX-2 | Methylamine pyrazole derivatives | Varies | [30] |

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC50) of a pyrazole methylamine derivative against a specific protein kinase.

Principle: This assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site by the test compound. The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the kinase's ATP site. Binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the Eu-labeled antibody and the tracer. A test compound that binds to the kinase active site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Purified, tagged protein kinase (e.g., GST-CDK2/cyclin A)

-

Eu-anti-tag antibody (e.g., Eu-anti-GST antibody)

-

Fluorescent kinase tracer (specific for the kinase of interest)

-

Test pyrazole methylamine derivative

-

Assay buffer

-

384-well microplate

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 384-well plate, add the kinase and the Eu-anti-tag antibody mixture.

-

Add the serially diluted test compound or vehicle control to the wells.

-

Incubate for a specified time at room temperature to allow the compound to bind to the kinase.

-

Add the fluorescent tracer to all wells.

-

Incubate for another specified time at room temperature to allow the binding to reach equilibrium.

-

Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a pyrazole methylamine derivative on cell cycle progression in a cancer cell line.

Principle: This method utilizes a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyrazole methylamine derivative

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The pyrazole methylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of biological targets. The derivatives discussed in this guide, particularly the kinase inhibitors, highlight the potential of this chemical class in addressing unmet medical needs in oncology, inflammation, and other therapeutic areas.

Future research in this field will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with even greater selectivity for their intended target over closely related proteins to minimize off-target effects and improve safety profiles.

-

Novel Target Identification: Employing chemoproteomics and other advanced techniques to identify new biological targets for pyrazole methylamine derivatives.

-

Targeted Drug Delivery: Developing strategies to deliver these compounds specifically to diseased tissues, thereby increasing efficacy and reducing systemic toxicity.

-

Combinatorial Therapies: Investigating the synergistic effects of pyrazole methylamine derivatives with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

The continued exploration of the chemical space around the pyrazole methylamine core, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative therapeutics.

References

- Rohilkhand University, Bareilly, U.P., India. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

- Current status of pyrazole and its biological activities. PubMed Central.

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.

- Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate.

- Metamizole. Wikipedia.

- 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. ACS Publications.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors. ScienceDirect.

- Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. National Institutes of Health.

- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. PubMed.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed.

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications.

- Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed.

- PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers.

- Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.

- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

- Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. PubMed.

- Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. National Institutes of Health.

- Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry.

- p38 MAP kinase inhibitors as anti inflammatory agents. PubMed.

- New orally active PDE4 inhibitors with therapeutic potential. PubMed.

- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed Central.

- JAK inhibitors improve ATP production and mitochondrial function in rheumatoid arthritis: a pilot study. PubMed.

- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. ResearchGate.

- p38 MAPK. MedchemExpress.com.

- Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. PubMed.

- Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity. PubMed.

- Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry.

- Synthesis of pyrazole–indazole derivatives as AXL inhibitors. LiHDMS,... ResearchGate.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.

- 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed.

- AXL inhibitors in cancer: A Medicinal Chemistry Perspective. Edinburgh Research Explorer.

- Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PubMed Central.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 10. JAK inhibitors improve ATP production and mitochondrial function in rheumatoid arthritis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.ed.ac.uk [pure.ed.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]

- 26. New orally active PDE4 inhibitors with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metamizole - Wikipedia [en.wikipedia.org]

- 30. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: C-(2-Methyl-2H-pyrazol-3-yl)-methylamine Dihydrochloride in the Synthesis of Novel Neuroprotective Agents

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing challenge in global health. A key pathological driver in many of these conditions is chronic neuroinflammation, oxidative stress, and aberrant kinase signaling, leading to progressive neuronal loss.[1][2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates for its metabolic stability and versatile biological activity.[1][3] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride , a versatile and high-value building block, in the synthesis of novel neuroprotective agents. We will explore its mechanistic rationale, provide validated synthetic protocols, and discuss characterization and quality control methodologies.

Introduction: The Strategic Value of the Pyrazole Moiety in Neuroprotection

The pyrazole ring system is a five-membered diazole heterocycle that serves as an indispensable anchor for the development of new drugs.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapies. In the context of neurodegeneration, pyrazole derivatives have been successfully developed to modulate a range of pathological targets:

-

Enzyme Inhibition: Many pyrazole-containing molecules act as potent inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidases (MAO-A/B) and acetylcholinesterase (AChE).[1] Inhibition of these enzymes can restore neurotransmitter balance and is a clinically validated strategy for symptomatic relief in Alzheimer's and Parkinson's disease.

-

Anti-inflammatory and Antioxidant Activity: Chronic neuroinflammation, mediated by activated microglia, and oxidative stress from reactive oxygen species (ROS) are hallmarks of neurodegenerative disease progression.[2][5] Pyrazole derivatives have been shown to inhibit pro-inflammatory mediators like TNF-α and NF-κB and to mitigate oxidative damage by inhibiting enzymes like NADPH oxidase.[6][7]

-

Kinase Modulation: Aberrant activity of protein kinases, such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), is linked to impaired synaptic plasticity and memory function.[8] Specific pyrazole derivatives have been designed to modulate these kinases, thereby enhancing long-term potentiation (LTP) and memory.[8]

C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (herein referred to as CMPM Dihydrochloride ) is a particularly useful synthon. The primary amine provides a reactive handle for a wide array of chemical transformations, allowing for its facile incorporation into larger, more complex molecules designed to interact with specific biological targets.

| Compound Profile: CMPM Dihydrochloride | |

| IUPAC Name | C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride |

| CAS Number | Not widely available; related structures exist. |

| Molecular Formula | C₅H₁₁Cl₂N₃ |

| Molecular Weight | 184.07 g/mol |

| Appearance | Off-white to white crystalline powder.[9] |

| Storage | Store at 0-8°C, desiccated.[9] |

Mechanistic Rationale & Target Design

The primary amine of CMPM is a nucleophile that can be used to form amide, sulfonamide, or urea linkages, or participate in C-N bond-forming cross-coupling reactions. This allows for the "decoration" of the pyrazole core with other pharmacophores to create multi-target-directed ligands.

A common strategy in neuroprotective drug design is to couple a neuropharmacologically active core (like pyrazole) with a moiety that can address a specific pathological cascade, such as inflammation or oxidative stress. For this guide, we will focus on a validated and highly effective reaction: amide bond formation to synthesize a hypothetical, yet representative, neuroprotective agent, NPZ-42 .

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, purification, and characterization of a novel neuroprotective agent using CMPM Dihydrochloride.

Protocol 1: Free-Basing of CMPM Dihydrochloride

Rationale: The starting material is a dihydrochloride salt. The primary amine is protonated and therefore not nucleophilic. To make it reactive for amide coupling, it must be converted to its free base form. This is achieved by neutralization with a suitable base.

Materials:

-

C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride (1.0 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

-

Suspend CMPM Dihydrochloride (e.g., 1.84 g, 10.0 mmol) in DCM (50 mL) in a 250 mL separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ solution (50 mL) to the suspension. Scientist's Note: Add the bicarbonate solution slowly to control the effervescence (CO₂ evolution).

-

Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release pressure.

-

Allow the layers to separate. The aqueous layer will contain the NaCl salt, and the organic layer will contain the free amine.

-

Drain the lower organic (DCM) layer into a clean flask.

-

Extract the aqueous layer again with DCM (2 x 25 mL) to ensure complete recovery of the product.

-

Combine all organic extracts and dry over anhydrous Na₂SO₄ for 15-20 minutes.

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Critical Step: Do not overheat the solution, as the free amine can be volatile. A water bath temperature of <30°C is recommended.

-

The resulting product, C-(2-Methyl-2H-pyrazol-3-yl)-methylamine (free base), should be a clear oil or low-melting solid and should be used immediately in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling to Synthesize NPZ-42

Rationale: This protocol describes the coupling of the CMPM free base with a carboxylic acid. We use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, minimizes racemization for chiral acids, and operates under mild conditions, making it ideal for complex molecule synthesis. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the HATU and scavenge the HCl produced during the reaction.

Materials:

-

CMPM free base (from Protocol 3.1, ~10.0 mmol, 1.0 eq)

-

4-hydroxy-3-methoxy-cinnamic acid (Ferulic acid, an antioxidant moiety) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (e.g., Ferulic acid, 2.14 g, 11.0 mmol) and HATU (4.56 g, 12.0 mmol) in anhydrous DMF (40 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Add DIPEA (5.2 mL, 30.0 mmol) to the mixture.

-

In a separate flask, dissolve the crude CMPM free base (~10.0 mmol) in anhydrous DMF (10 mL).

-

Add the CMPM solution dropwise to the activated carboxylic acid mixture over 5 minutes.

-

Allow the reaction to stir at room temperature for 4-6 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and finally with brine (1 x 50 mL). Rationale: The acid wash removes excess DIPEA, and the base wash removes any unreacted carboxylic acid.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of 50-100% Ethyl Acetate in Hexanes) to yield the final product, NPZ-42.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is critical for its use in biological assays.

| Analytical Technique | Purpose | Expected Outcome for NPZ-42 |

| ¹H & ¹³C NMR | Structural Elucidation | Peaks corresponding to the pyrazole, methyl, methylene, and ferulate protons and carbons. Confirms covalent bond formation. |

| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram (purity >98%). The mass spectrum should show the [M+H]⁺ ion corresponding to the calculated molecular weight of NPZ-42. |

| HRMS | Exact Mass Determination | Provides high-resolution mass data to confirm the elemental composition of the molecule to within 5 ppm. |

Self-Validation System: The combination of these techniques provides a self-validating system. NMR confirms the structure, LC confirms the purity, and HRMS confirms the elemental formula, leaving no ambiguity as to the identity and quality of the final compound.

Application in Neuroprotective Assays

Once synthesized and characterized, compounds like NPZ-42 can be evaluated for their neuroprotective potential in various in vitro and in vivo models.

-

Anti-Neuroinflammatory Assay: Test the ability of the compound to reduce the secretion of neurotoxic factors from immune-stimulated microglia-like cells (e.g., human THP-1 monocytic cells or murine BV-2 cells).[5][10] Key endpoints include measuring levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

-

Antioxidant Capacity Assay: Evaluate the compound's ability to scavenge free radicals (e.g., using a DPPH assay) or inhibit lipid peroxidation in neuronal cell models under oxidative stress (e.g., H₂O₂-induced stress).[6]

-

Neuronal Viability Assay: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from cytotoxic insults, such as exposure to glutamate, Aβ oligomers, or supernatants from activated microglia.[10]

Conclusion

C-(2-Methyl-2H-pyrazol-3-yl)-methylamine dihydrochloride is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based neuroprotective agents. Its primary amine handle allows for straightforward incorporation into diverse molecular scaffolds through robust and well-established chemical reactions like amide coupling. The protocols and analytical methods described herein provide a reliable framework for researchers to synthesize and validate new chemical entities for the challenging but critical field of neurodegenerative drug discovery.

References

-

Ansari, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

-

Ciuffetta, G., et al. (2020). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. MDPI. Available at: [Link]

-

Port-Daniel, J., et al. (2008). A Pyrazole Derivative of Curcumin Enhances Memory. PubMed. Available at: [Link]

-

Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

-

Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Available at: [Link]

-

Sahu, J. K., et al. (2020). ROLE OF PYRAZOLE RING IN NEUROLOGICAL DRUG DISCOVERY. ResearchGate. Available at: [Link]

-

Feng, A., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]

-

Feng, A., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. ResearchGate. Available at: [Link]

-

Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

-

Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). MDPI. Available at: [Link]

-

Johnson, R. W., et al. (2020). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pyrazole derivative of curcumin enhances memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. mdpi.com [mdpi.com]

Application Note & Protocol: Characterizing Enzyme Inhibition by Pyrazole Compounds

Here is the detailed application note and protocol for enzyme inhibition assays with pyrazole compounds.

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the active sites of various enzymes.[1] Consequently, pyrazole-containing molecules have been successfully developed as potent inhibitors for a wide range of enzyme targets, leading to FDA-approved drugs for conditions spanning from inflammation (Celecoxib, a COX-2 inhibitor) to cancer (Crizotinib, an ALK inhibitor) and cardiovascular disease (Apixaban, a Factor Xa inhibitor).[1][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and analyze enzyme inhibition assays for pyrazole-based compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and detail the necessary data analysis to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the mechanism of inhibition (MOI).

Scientific Background: The "Why" of Inhibition Assays

Understanding the principles of enzyme kinetics is paramount to designing a meaningful inhibition assay.[5] An enzyme (E) binds to its substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to form the product (P) and the free enzyme. Inhibitors (I) interfere with this process.

The Pyrazole Advantage: The pyrazole ring is a versatile bioisostere for other aromatic rings like benzene or imidazole, often improving physicochemical properties such as solubility while reducing lipophilicity.[1] Its two adjacent nitrogen atoms are key: one can act as a hydrogen bond donor (similar to a pyrrole NH), while the other acts as a hydrogen bond acceptor (similar to a pyridine nitrogen). This duality enables pyrazole-containing compounds to form specific, high-affinity interactions with amino acid residues in an enzyme's active or allosteric site, leading to potent inhibition.[1]

Key Enzyme Targets for Pyrazole Compounds: Research has demonstrated the efficacy of pyrazole derivatives against numerous enzyme classes:

-

Oxidoreductases: Including Alcohol Dehydrogenase (ADH), where pyrazole itself is a classic inhibitor, and Xanthine Oxidase (XO), a target for gout therapy.[6][7][8][9][10]

-

Kinases: A major focus in oncology, with numerous pyrazole-based inhibitors targeting kinases like ALK, JAK, and Aurora kinases.[11][12]

-

Cyclooxygenases (COX): The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor built around a pyrazole core.[1][12]

-

Hydrolases: Including urease and various cholinesterases.[13]

Assay Design and Preliminary Validation

A robust assay is a self-validating one. Before screening compounds, the assay itself must be optimized to ensure the results are reliable and reproducible.

1. Reagent and Buffer Selection:

-

Rationale: Enzymes are highly sensitive to their environment. pH, ionic strength, and the presence of co-factors can dramatically affect activity.[5] The buffer system should maintain a stable pH at which the target enzyme exhibits optimal or near-optimal activity.

2. Enzyme Concentration and Substrate Linearity:

-

Rationale: The assay must operate in a range where the reaction rate is linear with respect to both time and enzyme concentration. This ensures that the measured inhibition is not an artifact of substrate depletion or enzyme instability.

-

Execution:

-

Enzyme Titration: Perform the assay with varying concentrations of the enzyme to find a concentration that yields a robust signal well above the background, within the linear range of the detection instrument.

-

Time Course: Select an enzyme concentration from the titration and measure product formation at multiple time points. The ideal assay duration is the period during which product formation is linear.

-

3. Vehicle (Solvent) Tolerance:

-

Rationale: Pyrazole compounds, like most small molecules, are typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can denature enzymes and interfere with the assay.

-

Execution: Run the assay with a range of DMSO concentrations (e.g., 0.1% to 5%) to determine the maximum concentration that does not significantly affect enzyme activity. The final DMSO concentration in all wells (including controls) should be kept constant and below this determined threshold.

General Protocol for IC50 Determination

This protocol describes a typical workflow for determining the IC50 value of a pyrazole compound using a 96-well plate format and a spectrophotometric readout.

Workflow for Enzyme Inhibition Assay

Caption: General workflow for an enzyme inhibition assay.

Step 1: Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Solvent/Buffer | Scientist's Note |

| Enzyme | 1 mg/mL (example) | 2X final concentration | Assay Buffer | Prepare fresh and keep on ice. The 2X concentration simplifies pipetting (adding equal volumes). |

| Substrate | 100 mM (example) | 2X final concentration | Assay Buffer | Ensure substrate concentration is near its Michaelis constant (Km) for sensitive IC50 determination. |

| Pyrazole Inhibitor | 10 mM | Serial Dilutions (e.g., 100 µM to 1 nM) | 100% DMSO | The initial serial dilution is done in pure DMSO to prevent precipitation. Subsequent dilutions are in Assay Buffer. |

| Positive Control | 1 mM (example) | 2X final concentration | Assay Buffer / DMSO | Use a known inhibitor for the target enzyme to validate the assay's responsiveness. |

| Assay Buffer | 1X | 1X | e.g., 50 mM Tris-HCl, pH 7.5 | The buffer composition is enzyme-specific and should be optimized.[5] |

Step 2: Assay Execution in 96-Well Plate

-

Prepare Inhibitor Plate: Create a serial dilution of the pyrazole compound. A common method is to perform a 1:3 or 1:10 dilution series across a row of a 96-well plate in Assay Buffer, ensuring the DMSO concentration remains constant.

-

Aliquot Reagents: Use the plate map below as a guide. All volumes are examples and should be optimized.

| Well Type | 1. Assay Buffer (µL) | 2. Inhibitor/Vehicle (µL) | 3. Enzyme (2X) (µL) | Pre-Incubation (5-15 min) | 4. Substrate (2X) (µL) | Total Volume (µL) |

| 100% Activity (Vehicle) | 40 | 10 (of Vehicle) | 50 | Yes | 100 | 200 |

| Test Compound | 40 | 10 (of Dilution) | 50 | Yes | 100 | 200 |

| Positive Control | 40 | 10 (of Pos. Ctrl) | 50 | Yes | 100 | 200 |

| Blank (No Enzyme) | 90 | 10 (of Vehicle) | 0 | No | 100 | 200 |

-

Pre-incubation: Add the inhibitor dilutions and vehicle controls to the appropriate wells. Add the 2X Enzyme solution to all wells except the blank. Gently mix and incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.

-

Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is especially important for slow-binding or irreversible inhibitors.

-

-

Initiate Reaction: Add the 2X Substrate solution to all wells to start the reaction.

-

Measure Activity: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic assay) or after a fixed time point (endpoint assay).

Case Study: Inhibition of Xanthine Oxidase (XO)

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout.[9] Several pyrazole-based compounds have been investigated as XO inhibitors.[7][10][14]

-

Enzyme: Xanthine Oxidase (XO)

-

Substrate: Xanthine

-

Detection: The product, uric acid, can be monitored by the increase in absorbance at 295 nm.

-

Protocol Specifics:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

-

Reagents:

-

Prepare XO in assay buffer.

-

Prepare Xanthine substrate in assay buffer (may require gentle warming to dissolve).

-

Prepare pyrazole test compound dilutions.

-

-

Procedure: Follow the general protocol above. Add XO and the pyrazole inhibitor to the wells and pre-incubate.

-

Initiation: Start the reaction by adding the xanthine solution.

-

Measurement: Monitor the rate of increase in absorbance at 295 nm.

-

Data Analysis and Interpretation

Calculating Percent Inhibition

First, correct the raw data by subtracting the rate of the blank (no enzyme) from all other readings. Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Well))

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[15]

-

Plotting: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Curve Fitting: Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation.[16] Software like GraphPad Prism is ideal for this purpose.[17]

-

Result: The software will calculate the IC50 value from the fitted curve.

Mechanism of Inhibition (MOI) Studies

To understand how a pyrazole compound inhibits the enzyme, further kinetic studies are required.[18] This involves measuring the reaction rate at various substrate concentrations in the presence of several fixed inhibitor concentrations.

-

Experiment: Generate multiple Michaelis-Menten curves, one for each fixed inhibitor concentration (including a zero-inhibitor control).

-

Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/rate vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism.

Caption: Pyrazole inhibitor competing with substrate for the active site.

-

Competitive Inhibition: Lines intersect on the Y-axis. Vmax is unchanged, but the apparent Km increases. The inhibitor binds only to the free enzyme at the active site.

-

Non-competitive Inhibition: Lines intersect on the X-axis. Vmax decreases, but Km is unchanged. The inhibitor binds to both free enzyme and the ES complex at a site other than the active site (an allosteric site).

-

Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate (ES) complex.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing. | Use calibrated pipettes; Mix plate gently after adding reagents; Use multichannel pipettes for consistency. |

| No Inhibition by Positive Control | Inactive enzyme; Degraded control compound. | Use a fresh aliquot of enzyme; Prepare fresh positive control solution. |

| Inhibition > 100% or < 0% | Compound interferes with detection (e.g., auto-fluorescence or absorbance). | Run a control with the inhibitor and substrate but no enzyme to quantify the interference and correct for it. |

| Poor Curve Fit (Low R²) | Inappropriate concentration range; Compound precipitation. | Test a wider or shifted range of inhibitor concentrations; Check solubility of the compound in the final assay buffer. |

References

-

Uroos, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]

-

Yuan, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Rosenthal, P. J., et al. (2023). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Nature Communications. Available at: [Link]

-

Bùi LẬP Duy. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? ResearchGate. Available at: [Link]

-

Ceruso, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Adesina, K. W., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]

-

Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Adesina, K. W., et al. (2023). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

-

Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. Available at: [Link]

-

Perkins, T. D. J., & Dean, P. M. (2014). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Bentham Science. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

-

Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica. Available at: [Link]

-

University of New Haven. (n.d.). Investigation of Enzyme Inhibition Mechanism. University of New Haven. Available at: [Link]

-

Etxeberria, U., et al. (2018). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Available at: [Link]

-

El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]

-

Reynier, M., et al. (1969). Pyrazole inhibition and kinetic studies of ethanol and retinol oxidation catalyzed by rat liver alcohol dehydrogenase. Acta Chemica Scandinavica. Available at: [Link]

-

Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]

-

Geng, P., et al. (2018). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2020). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances. Available at: [Link]

-

Nine, T., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. Available at: [Link]

-

Reddit user. (2022). Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]

-

Borges, F., et al. (2021). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules. Available at: [Link]

-

Aggarwal, N., & Kumar, R. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Feierman, D. E., & Cederbaum, A. I. (1985). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Drug Metabolism and Disposition. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

-

Ahmed, M. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

-

Horiuchi, H., et al. (1995). Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 6. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. IC50 - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

Introduction

C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride is a heterocyclic amine salt belonging to the pyrazole class of compounds. Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemical research, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[2] These compounds have been investigated for various therapeutic areas, including as anti-inflammatory, anti-cancer, and anti-bacterial agents. The dihydrochloride salt form of this pyrazole amine enhances its stability and solubility in aqueous media, making it convenient for use in various experimental settings.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and general use of C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride. The protocols and recommendations outlined below are grounded in established laboratory safety practices and information derived from safety data sheets of structurally related compounds.

Compound Information

| Property | Value | Source |

| Chemical Name | C-(2-Methyl-2H-pyrazol-3-yl)-methylaminedihydrochloride | Santa Cruz Biotechnology |

| Molecular Formula | C₅H₉N₃·2HCl | [1] |

| Molecular Weight | 184.07 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [2] |

| Storage Temperature | 0-8°C | [2] |

Hazard Identification and Safety Precautions

GHS Hazard Classifications (for the free base): [3]

-